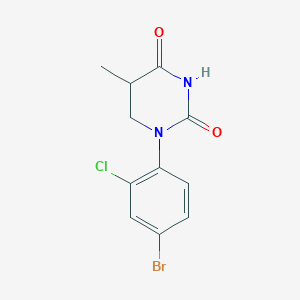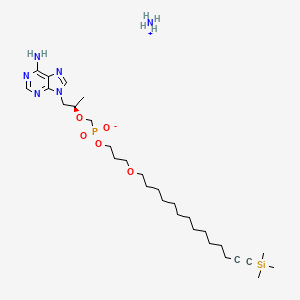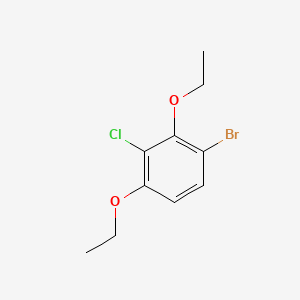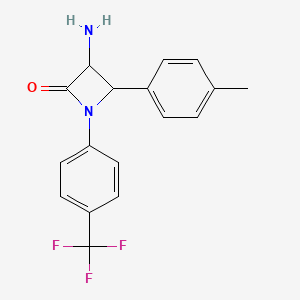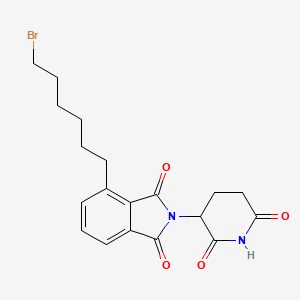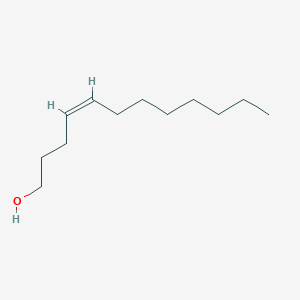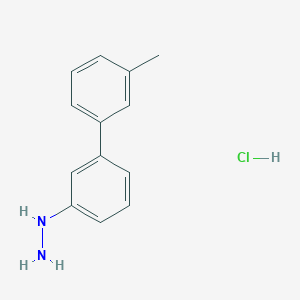
(3'-Methyl-biphenyl-3-yl)-hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride is an organic compound that features a biphenyl structure with a methyl group at the 3’ position and a hydrazine moiety at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride typically involves the reaction of 3’-methylbiphenyl-3-carboxylic acid with hydrazine hydrate under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production methods for (3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and heating systems, and automated processes for the addition of reagents and isolation of the product.
Chemical Reactions Analysis
Types of Reactions
(3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds.
Reduction: The biphenyl structure can be reduced under certain conditions.
Substitution: The methyl group and hydrazine moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Reduced biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
(3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function. This interaction can affect various biological pathways, including those involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (4’-Methyl-biphenyl-4-yl)-hydrazine hydrochloride
- (3’-Ethyl-biphenyl-3-yl)-hydrazine hydrochloride
- (3’-Methyl-biphenyl-4-yl)-hydrazine hydrochloride
Uniqueness
(3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride is unique due to the specific positioning of the methyl group and hydrazine moiety, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C13H15ClN2 |
|---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
[3-(3-methylphenyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C13H14N2.ClH/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)15-14;/h2-9,15H,14H2,1H3;1H |
InChI Key |
BGTSDLSZEHMZCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



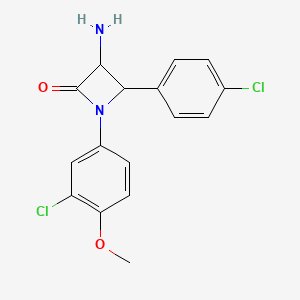

![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14771408.png)

![4-(4-Bromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14771424.png)
